

# Introduction: The Strategic Importance of 5-(Bromomethyl)-2-methylpyrimidine

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## Compound of Interest

**Compound Name:** 5-(Bromomethyl)-2-methylpyrimidine

**Cat. No.:** B1401630

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In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidine scaffold is a cornerstone, prized for its prevalence in biological systems and its versatile chemical reactivity. **5-(Bromomethyl)-2-methylpyrimidine** emerges as a particularly valuable building block within this class. It is a disubstituted pyrimidine featuring a highly reactive bromomethyl group at the C5 position and a methyl group at the C2 position. This unique arrangement provides a bifunctional handle for synthetic chemists, enabling the strategic introduction of the pyrimidine core into larger, more complex molecules.

The significance of this compound lies in its role as a key intermediate for constructing novel therapeutic agents. The pyrimidine ring is a fundamental component of nucleobases, and its derivatives are known to interact with a wide range of biological targets. The bromomethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to form stable carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. This reactivity is crucial for linking the pyrimidine motif to other pharmacophores, making it an indispensable tool in the synthesis of potential antiviral, anticancer, and anti-inflammatory drugs.<sup>[1][2]</sup> This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structure, properties, synthesis, reactivity, and safe handling.

## Part 1: Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

## Physicochemical Data Summary

The key properties of **5-(Bromomethyl)-2-methylpyrimidine** are summarized in the table below for quick reference.

Property	Value	Reference
IUPAC Name	5-(Bromomethyl)-2-methylpyrimidine	N/A
CAS Number	802559-38-2	[3]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>	[3]
Molecular Weight	187.04 g/mol	[3]
Appearance	Solid (form may vary)	N/A
Boiling Point	227.4 ± 15.0 °C (Predicted)	[3]
Density	1.537 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
pKa	1.22 ± 0.22 (Predicted)	[3]
Storage	Inert atmosphere, store in freezer, under -20°C	[3]

## Structural and Spectroscopic Analysis

The structure of **5-(Bromomethyl)-2-methylpyrimidine** is defined by a central pyrimidine ring. The C2-methyl group slightly increases the electron density of the ring, while the C5-bromomethyl group provides the primary site of reactivity.

- Molecular Identifiers:

- SMILES: C1=C(C=NC(=N1)C)CBr
- InChI: InChI=1S/C6H7BrN2/c1-5-7-3-6(4-9)2-8-5/h2-3H,4H2,1H3

- InChIKey: Not readily available in searches.

#### Expected Spectroscopic Signatures:

While comprehensive published spectra are not readily available, the following characteristics can be predicted based on the structure and data from analogous compounds:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show three distinct signals:
  - A singlet for the two protons of the bromomethyl group (-CH<sub>2</sub>Br), typically in the range of  $\delta$  4.5-4.8 ppm.
  - A singlet for the three protons of the methyl group (-CH<sub>3</sub>) at the C2 position, expected around  $\delta$  2.6-2.8 ppm.
  - Two singlets or a pair of doublets for the two aromatic protons on the pyrimidine ring (at C4 and C6), anticipated in the region of  $\delta$  8.5-9.0 ppm.
- $^{13}\text{C}$  NMR: The carbon NMR would display signals corresponding to the six carbon atoms, including the distinct signals for the -CH<sub>2</sub>Br carbon, the -CH<sub>3</sub> carbon, and the four carbons of the pyrimidine ring.
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M<sup>+</sup>) would be observed at m/z 186 and 188 with approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[4] Key fragmentation would likely involve the loss of the bromine radical ( $\cdot\text{Br}$ ) or the entire bromomethyl group ( $\cdot\text{CH}_2\text{Br}$ ).
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic ring and aliphatic groups, C=N and C=C stretching vibrations for the pyrimidine ring between 1400-1600  $\text{cm}^{-1}$ , and a notable C-Br stretching vibration at lower wavenumbers (typically 500-600  $\text{cm}^{-1}$ ).

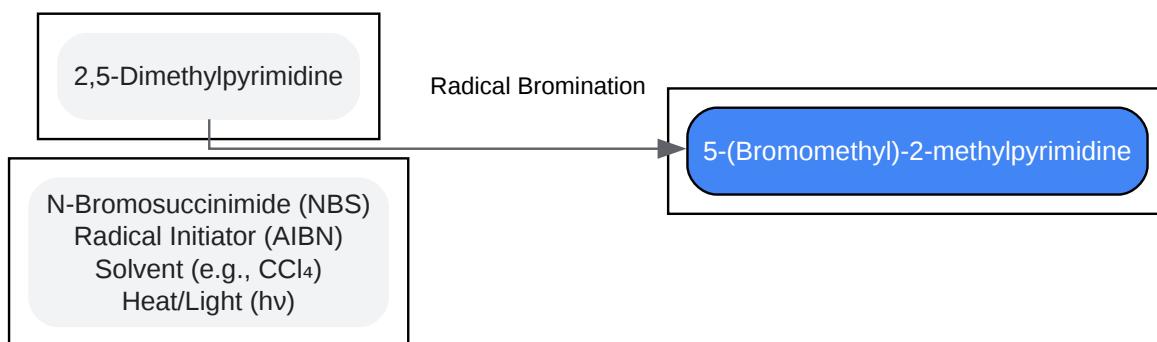
## Part 2: Synthesis and Chemical Reactivity

The utility of **5-(Bromomethyl)-2-methylpyrimidine** stems from its accessible synthesis and predictable reactivity, making it a reliable synthetic intermediate.

## Synthetic Pathways

The synthesis of **5-(Bromomethyl)-2-methylpyrimidine** is not widely detailed in standard literature, often being prepared on-demand from related precursors. A common conceptual approach involves the radical bromination of 2,5-dimethylpyrimidine. This method leverages the stability of the benzylic-type radical intermediate formed at the 5-methyl position.

### Conceptual Synthetic Pathway



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Caption: Conceptual pathway for the synthesis of **5-(Bromomethyl)-2-methylpyrimidine**.

#### General Experimental Protocol: Radical Bromination

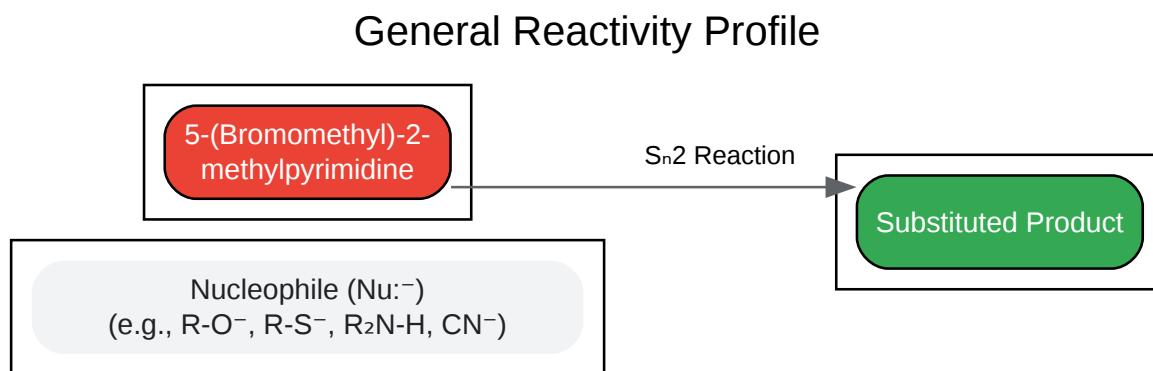
Causality: This protocol utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, which is safer and easier to handle than elemental bromine. A radical initiator like AIBN is required to start the chain reaction, which selectively targets the allylic/benzylic-like methyl group at the C5 position over the C2-methyl group due to greater radical stability.

- Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride ( $\text{CCl}_4$ ) or acetonitrile.
- Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

- Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
- Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure **5-(Bromomethyl)-2-methylpyrimidine**.

## Core Reactivity: The Electrophilic Bromomethyl Group

The primary mode of reactivity for **5-(Bromomethyl)-2-methylpyrimidine** is the nucleophilic substitution at the bromomethyl carbon. This carbon is highly electrophilic due to the electron-withdrawing effect of the adjacent bromine atom, making it an excellent substrate for  $\text{S}_{\text{n}}2$  reactions.



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Caption:  $\text{S}_{\text{n}}2$  reactivity of the bromomethyl group with various nucleophiles.

This reactivity allows for the facile introduction of a wide range of functional groups, including ethers, thioethers, amines, azides, and nitriles, thereby serving as a versatile linker to connect the pyrimidine core to other molecular fragments.<sup>[5]</sup>

## Part 3: Applications in Drug Discovery and Development

The structural motifs present in **5-(Bromomethyl)-2-methylpyrimidine** make it a high-value intermediate in the synthesis of biologically active compounds.

- **Anticancer and Antiviral Agents:** Pyrimidine derivatives are widely recognized for their roles in anticancer and antiviral therapies.<sup>[2]</sup> They can act as mimics of endogenous nucleosides, thereby interfering with DNA and RNA synthesis in rapidly proliferating cancer cells or viruses. The ability to use **5-(Bromomethyl)-2-methylpyrimidine** to link the pyrimidine core to other functional groups is a key strategy for developing potent and selective inhibitors of enzymes like kinases or polymerases.
- **Enzyme Inhibitors:** The compound serves as a starting point for synthesizing inhibitors for various enzymes. For instance, it is used as an intermediate in the synthesis of complement factor D inhibitors, which are relevant for treating autoimmune and inflammatory diseases.<sup>[1]</sup>
- **Scaffold for Chemical Libraries:** In drug discovery, generating libraries of related compounds is essential for exploring structure-activity relationships (SAR). The predictable reactivity of **5-(Bromomethyl)-2-methylpyrimidine** allows for its use in parallel synthesis workflows, enabling the rapid creation of diverse sets of pyrimidine-containing molecules for high-throughput screening.

## Part 4: Safety, Handling, and Storage

As a reactive alkylating agent, **5-(Bromomethyl)-2-methylpyrimidine** must be handled with appropriate caution.

## Hazard Identification and Personal Protective Equipment (PPE)

- **Hazards:** This compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Alkylating agents like this are often harmful if swallowed or inhaled and can cause severe skin burns and eye damage.<sup>[6]</sup>

- PPE: Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment, including:
  - Chemical-resistant gloves (e.g., nitrile).
  - Safety goggles and a face shield.
  - A lab coat.

## Handling and First Aid

- Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Ensure adequate ventilation.
- First Aid Measures:
  - Skin Contact: Immediately wash off with plenty of soap and water and seek medical attention.[\[7\]](#)
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[\[7\]](#)
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[7\]](#)

## Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[\[3\]](#)
- Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

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